6-bromo-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
6-bromo-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Bromination: The chromene core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Thiadiazole Ring Formation: The thiadiazole ring is synthesized separately by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The thiadiazole derivative is then coupled with the brominated chromene core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the propyl group.
Reduction: Reduction reactions can target the carbonyl groups in the chromene or carboxamide moieties.
Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives with modified thiadiazole or propyl groups.
Reduction: Reduced derivatives with altered carbonyl functionalities.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom, thiadiazole ring, and carboxamide group may contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide: Similar structure with a chlorine atom instead of bromine.
6-fluoro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide: Similar structure with a fluorine atom instead of bromine.
6-iodo-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 6-bromo-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide lies in the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall biological activity. The combination of the chromene core, thiadiazole ring, and carboxamide group also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12BrN3O3S |
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Molecular Weight |
394.2 g/mol |
IUPAC Name |
6-bromo-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C15H12BrN3O3S/c1-2-3-13-18-19-15(23-13)17-14(21)12-7-10(20)9-6-8(16)4-5-11(9)22-12/h4-7H,2-3H2,1H3,(H,17,19,21) |
InChI Key |
HHYZUQONBJKBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
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